2-Ethoxyethyl 4-methylbenzenesulfonate

Catalog No.
S758302
CAS No.
17178-11-9
M.F
C11H16O4S
M. Wt
244.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxyethyl 4-methylbenzenesulfonate

CAS Number

17178-11-9

Product Name

2-Ethoxyethyl 4-methylbenzenesulfonate

IUPAC Name

2-ethoxyethyl 4-methylbenzenesulfonate

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

InChI

InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

HXXNTEDKEYTYPD-UHFFFAOYSA-N

SMILES

CCOCCOS(=O)(=O)C1=CC=C(C=C1)C

Synonyms

2-ETHOXYETHYL P-TOLUENESULFONATE

Canonical SMILES

CCOCCOS(=O)(=O)C1=CC=C(C=C1)C

2-Ethoxyethyl 4-methylbenzenesulfonate, with the molecular formula C₁₁H₁₆O₄S, is an organic compound characterized by the presence of a sulfonate group attached to a 4-methylbenzenesulfonate structure. It is commonly used as a reagent in organic synthesis, particularly for introducing the 2-ethoxyethyl protecting group in various

While the compound can be found in various chemical databases like PubChem [], there is no mention of its specific use in scientific research within those resources.

Further Research

It's possible that 2-Ethoxyethyl 4-methylbenzenesulfonate might be involved in more specific scientific research not readily available through public databases. Researchers might be utilizing it in private studies or unpublished work.

  • Consult specialized scientific databases that might offer more comprehensive information beyond public resources.
  • Search for recent scientific publications or patents mentioning the compound by name. These might provide insights into its potential research applications.
  • Consider contacting research institutions or chemical suppliers directly to inquire about potential research uses of 2-Ethoxyethyl 4-methylbenzenesulfonate.
Involving 2-ethoxyethyl 4-methylbenzenesulfonate include:

  • Nucleophilic Substitution Reactions: The sulfonate group can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Esterification: The compound can undergo esterification reactions with alcohols, leading to the formation of esters.
  • Deprotection Reactions: In organic synthesis, it is often used as a protecting group, which can later be removed under acidic or basic conditions to yield the original alcohol or amine .

While specific biological activities of 2-ethoxyethyl 4-methylbenzenesulfonate are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and antifungal activities. The sulfonate group may contribute to potential interactions with biological macromolecules, although further studies are required to elucidate its specific biological effects .

The synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate typically involves:

  • Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 2-ethoxyethanol.
  • Reaction Conditions: The reaction is carried out under basic conditions (often using a base like triethylamine) to facilitate the nucleophilic attack of the alcohol on the sulfonyl chloride.
  • Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain high purity levels .

2-Ethoxyethyl 4-methylbenzenesulfonate has several applications in organic chemistry:

  • Protecting Group: It serves as a protecting group for alcohols and amines during multi-step syntheses.
  • Reagent in Organic Synthesis: It is utilized in various organic transformations due to its ability to introduce the 2-ethoxyethyl moiety into target molecules.
  • Potential Pharmaceutical Intermediates: Its derivatives may be explored for pharmaceutical applications owing to their structural similarities with biologically active compounds.

Several compounds share structural features with 2-ethoxyethyl 4-methylbenzenesulfonate. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl p-toluenesulfonateSulfonate group attached to ethylCommonly used as a reagent in alkylation reactions
2-Ethoxyethyl benzenesulfonateSimilar ethoxyethyl group but without methylUsed for different protective strategies
PhenylmethanesulfonateContains a phenyl group instead of methylLess sterically hindered than methyl derivatives

Uniqueness of 2-Ethoxyethyl 4-Methylbenzenesulfonate

What sets 2-ethoxyethyl 4-methylbenzenesulfonate apart from these similar compounds is its specific combination of an ethoxyethyl group and a methyl-substituted benzene ring. This unique structure allows for particular reactivity patterns and applications in organic synthesis that may not be achievable with other sulfonates .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 42 companies with hazard statement code(s):;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17178-11-9

Wikipedia

2-ethoxyethyl 4-methylbenzenesulfonate

Dates

Modify: 2023-08-15

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